1,3,5-Triaza-7-phosphaadamantane 7-oxide
Overview
Description
1,3,5-Triaza-7-phosphaadamantane 7-oxide is a unique organophosphorus compound characterized by its cage-like structure. This compound has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science. Its structure consists of a phosphorus atom bonded to three nitrogen atoms and an oxygen atom, forming a stable and rigid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triaza-7-phosphaadamantane 7-oxide can be synthesized through several methods. One common approach involves the reaction of 1,3,5-triaza-7-phosphaadamantane with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired oxide product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triaza-7-phosphaadamantane 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to 1,3,5-triaza-7-phosphaadamantane under specific conditions.
Substitution: The phosphorus atom can participate in substitution reactions, where ligands attached to the phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrides, such as sodium borohydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3,5-triaza-7-phosphaadamantane, such as its higher oxidation state forms and substituted derivatives .
Scientific Research Applications
1,3,5-Triaza-7-phosphaadamantane 7-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3,5-Triaza-7-phosphaadamantane 7-oxide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, thereby influencing biological pathways. For instance, in cancer therapy, the compound’s complexes can inhibit the growth of cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the oxide group.
3,7-Dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: A derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
1,3,5-Triaza-7-phosphaadamantane 7-oxide is unique due to its enhanced stability and reactivity compared to its parent compound. The presence of the oxide group increases its ability to form stable complexes with metal ions, making it more versatile in various applications .
Properties
IUPAC Name |
1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane 7-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3OP/c10-11-4-7-1-8(5-11)3-9(2-7)6-11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHLLGJNQPYNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CP(=O)(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201813 | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-70-9 | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triaza-7-phosphaadamantane 7-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53597-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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